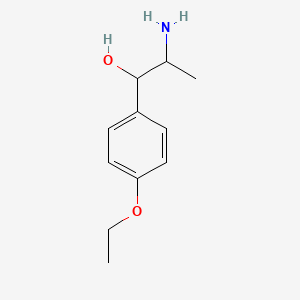

2-Amino-1-(4-ethoxyphenyl)propan-1-ol

Description

2-Amino-1-(4-ethoxyphenyl)propan-1-ol is an amino alcohol derivative characterized by a propanol backbone substituted with an amino group at the C2 position and a 4-ethoxyphenyl group at the C1 position. The ethoxyphenyl group contributes to its polarity and bulkiness, while the amino and hydroxyl groups enable hydrogen bonding, influencing solubility and reactivity. This compound is likely utilized in pharmaceutical or agrochemical research, given the prevalence of similar structures in bioactive molecules .

Properties

CAS No. |

780038-67-7 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-amino-1-(4-ethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8,11,13H,3,12H2,1-2H3 |

InChI Key |

FMLOYSDSTNHJOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(C)N)O |

Origin of Product |

United States |

Preparation Methods

Oxime Formation and Catalytic Hydrogenation

Oxime Synthesis from 1-(4-Ethoxyphenyl)-1-hydroxy-2-propanone

The synthesis begins with the condensation of 1-(4-ethoxyphenyl)-1-hydroxy-2-propanone (keto-alcohol) with hydroxylamine hydrochloride under basic conditions. A molar ratio of 1:1.2 (keto-alcohol:NH₂OH·HCl) in a biphasic system (toluene/water) at 0–30°C for 2–4 hours achieves >95% conversion to the oxime intermediate. Sodium acetate or hydroxide neutralizes the HCl byproduct, ensuring a pH of 7–8. Solvent selection is critical: di-n-butyl ether or toluene minimizes side reactions, while ethyl acetate facilitates easier extraction.

Hydrogenation of Oxime to β-Amino Alcohol

The oxime undergoes reduction using a Raney nickel or nickel-aluminum alloy catalyst. A catalytic hydrogenation at 60–100°C under 3–5 bar H₂ pressure produces a diastereomeric mixture of erythro and threo isomers (85:15 ratio). Exothermic control is vital; gradual temperature ramping from −20°C to 60°C prevents decomposition. Post-reaction, catalyst removal via filtration and solvent evaporation yields a crude product containing 85–90% 2-amino-1-(4-ethoxyphenyl)propan-1-ol.

Table 1: Optimization of Oxime Hydrogenation

Borohydride Reduction of Ethyl 2-(4-Ethoxyphenyl)-2-methylpropionate

Ester Synthesis and Reduction Mechanism

Ethyl 2-(4-ethoxyphenyl)-2-methylpropionate serves as a precursor, synthesized via Friedel-Crafts acylation of 4-ethoxybenzene with methylpropionyl chloride. Reduction with potassium borohydride (KBH₄) in ethanol at 30–35°C for 3 hours achieves >95% conversion to the alcohol. Lithium chloride (1:1 molar ratio to ester) activates the borohydride, enabling selective reduction of the ester carbonyl without affecting the ethoxy group.

Workup and Purification

Post-reaction, hydrochloric acid quenches excess borohydride, followed by ethanol removal under vacuum. Dichloromethane extraction and drying over Na₂SO₄ yield a crude product, which is purified via fractional distillation (bp 150–155°C at 5 mmHg) to ≥98% purity.

Table 2: Borohydride Reduction Conditions

| Component | Quantity (per mole ester) | Role |

|---|---|---|

| KBH₄ | 2 mol | Reduces ester to alcohol |

| LiCl | 1 mol | Enhances BH₄⁻ reactivity |

| HCl (3M) | 200 mL | Neutralizes residual BH₄⁻ |

Enzymatic Synthesis from l-Phenylalanine

Multi-Enzyme Cascades

A biocatalytic route converts l-phenylalanine to (R)-1-phenylethane-1,2-diol via tyrosine ammonia lyase (TAL)-mediated deamination, followed by alcohol dehydrogenase (ADH)-catalyzed reduction. The diol intermediate undergoes transamination using ω-transaminase (ω-TA) with alanine as an amine donor, yielding this compound with >99% enantiomeric excess (ee).

Resolution of Erythro/Threo Diastereomers

Hydrochloride Salt Route from Methoxypropylamine

Comparative Analysis of Methods

Table 3: Method Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

Substitution: Various nucleophiles, such as halides or alkoxides

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Amines or alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

2-Amino-1-(4-ethoxyphenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

a) Substituent Effects on Physical Properties

- Melting/Boiling Points : The chloro-substituted analog exhibits significantly higher melting (238°C) and boiling points (323°C) compared to the methyl or ethoxy variants. This is attributed to the electron-withdrawing nature of chlorine, which enhances dipole-dipole interactions and lattice stability . The ethoxy group, being bulkier, may reduce melting points due to steric hindrance but increase solubility in organic solvents.

- Solubility: The chloro analog’s solubility in water and organic solvents suggests that polar substituents like Cl and OEt enhance hydrophilicity, while non-polar groups (e.g., CH₃) reduce it .

b) Electronic and Steric Effects

- pKa: The chloro analog’s pKa of ~11.86 indicates moderate basicity, influenced by the electron-withdrawing Cl group deprotonating the amino group. Ethoxy’s electron-donating nature would likely lower pKa (increased basicity) compared to Cl .

- Steric Bulk : The ethoxy group’s larger size compared to methyl or halogens may hinder reactivity in stereospecific reactions, as seen in the stereochemical complexity of the iodo/fluoro analog .

c) Functional Group Diversity

Research Findings and Trends

Q & A

Q. What are the established synthetic routes for 2-amino-1-(4-ethoxyphenyl)propan-1-ol, and how do reaction conditions influence stereochemical outcomes?

The compound can be synthesized via cyanogen bromide (CNBr) or potassium cyanate (KOCN)-mediated cyclization of precursor alcohols. For example, reacting this compound with CNBr typically yields cis-isomers, while KOCN favors trans-isomer formation due to differences in reaction mechanisms (e.g., nucleophilic substitution vs. carbamate intermediate pathways) . Steric and electronic effects of the 4-ethoxy substituent may further modulate regioselectivity. Key steps include controlling solvent polarity (e.g., dichloromethane vs. aqueous systems) and temperature to minimize racemization .

Q. How does the 4-ethoxy substituent influence the compound’s pharmacological activity compared to analogs with other aryl groups?

The 4-ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to polar substituents (e.g., -OH or -F). Pharmacodynamic studies on related aminorex analogs (e.g., 4-MAR) show that aryl substituents dictate monoamine transporter (DAT, SERT, NET) substrate activity. Ethoxy’s electron-donating nature may stabilize interactions with transporter binding pockets, as seen in analogs where 4-methyl or 4-fluoro groups alter release potency . Comparative assays using radiolabeled dopamine/serotonin in transfected HEK cells are recommended to quantify uptake/release efficiency .

Q. What analytical methods are suitable for characterizing this compound and its isomers?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves cis and trans diastereomers, validated by circular dichroism (CD) spectroscopy .

- LC-MS/MS in positive ion mode identifies fragmentation patterns (e.g., m/z peaks corresponding to loss of ethoxy or amino groups) .

- X-ray crystallography confirms absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can conflicting stereochemical data from synthesis protocols be resolved?

Contradictions arise when precursors like norephedrine yield unexpected trans isomers with KOCN, contrary to historical reports. To address this:

- Perform kinetic vs. thermodynamic control experiments : Vary reaction time and temperature to isolate intermediates (e.g., carbamates) via NMR .

- Use DFT calculations to model transition states and predict dominant pathways under specific conditions .

- Cross-validate with forensic case studies where clandestine synthesis byproducts (e.g., minor cis impurities) reveal mechanistic deviations .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Catalytic hydrogenation : Replace stoichiometric reductants (e.g., NaBH₄) with Pd/C or Raney Ni under H₂ pressure to minimize byproducts .

- Crystallization-driven purification : Exploit differential solubility of cis/trans isomers in acetonitrile/water mixtures, as demonstrated for MDMAR analogs .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and abort batches with >5% racemization .

Q. How do environmental factors (e.g., pH, solvent) affect the stability of this compound?

- Aqueous stability : The cis isomer of MDMAR analogs converts to trans in water via keto-enol tautomerism, suggesting similar pH-dependent degradation for ethoxy derivatives. Accelerated stability studies (40°C/75% RH) with UPLC monitoring are advised .

- Oxidative degradation : Susceptibility to autoxidation at the β-amino alcohol moiety necessitates inert atmosphere storage and antioxidants (e.g., BHT) in formulations .

Q. What in vitro models best predict in vivo neuropharmacological effects?

- Synaptosomal uptake assays : Use rat striatal synaptosomes to measure ³H-dopamine release, comparing EC₅₀ values to amphetamine and aminorex controls .

- Microdialysis in freely moving rodents : Quantify extracellular dopamine in the nucleus accumbens post-administration to correlate transporter activity with behavioral outcomes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.